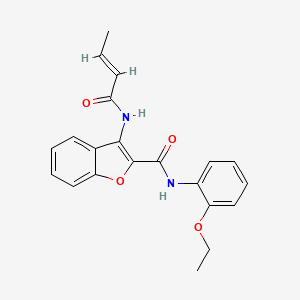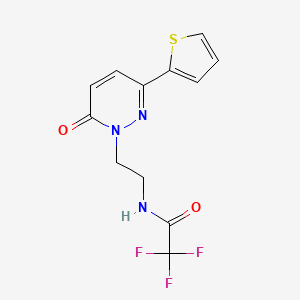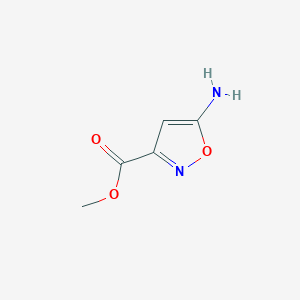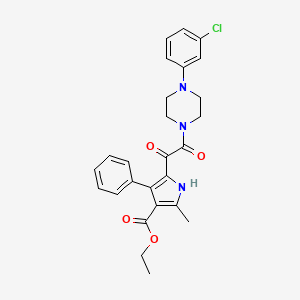![molecular formula C23H18ClN3O2S B2527225 N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 443354-17-4](/img/structure/B2527225.png)
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide, also known as AG1478, is a synthetic compound that is used in scientific research for its ability to inhibit the activity of epidermal growth factor receptor (EGFR). The compound was first synthesized in the late 1990s and has since been used in numerous studies to investigate the role of EGFR in various biological processes.
科学的研究の応用
Antimicrobial Applications
Quinazolinone derivatives have demonstrated significant antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, revealing compounds with good activity against standard drugs (Patel & Shaikh, 2011). Similarly, Desai et al. (2007) synthesized new quinazolines that were tested for antibacterial and antifungal activities, showcasing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antiviral Applications
Research by Ghosh et al. (2008) on anilidoquinoline derivatives, closely related to the quinazolinone class, indicated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis virus, highlighting the therapeutic potential of quinazolinone derivatives in viral infections (Ghosh et al., 2008).
Antitumor and Anticancer Applications
Quinazolinone derivatives have also shown promise in anticancer research. Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-4(3H)-quinazolinone analogues that exhibited broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU (Al-Suwaidan et al., 2016). Mehta et al. (2019) further investigated quinazolin-4(3H)-yl acetamide derivatives for their antimicrobial and anticancer activities, finding compounds with significant antimicrobial activity and potential anticancer properties (Mehta et al., 2019).
Anticonvulsant Applications
Kothayer et al. (2019) explored the anticonvulsant activities of N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide derivatives, discovering compounds with promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting the potential of quinazolinone derivatives as anticonvulsant agents (Kothayer et al., 2019).
Safety and Hazards
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-12-10-17(11-13-18)15-30-23-25-20-9-5-4-8-19(20)22(29)27(23)26-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQLRFFEHTZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)




![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)
![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)